Cas no 130-26-7 (Clioquinol)

Clioquinol 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-7-iodoquinolin-8-ol
- 5-Chloro-7-iodo-8-hydroxyquinoline
- Clioquinol
- Iodochlorohydroxyquin
- 5-Chloro-8-hydroxy-7-iodoquinoline
- 5-Chloro-7-iodo-8-quinolinol
- 5-chloro-7-iodoquilin-8-ol
- Iodochlorhydroxyquin
- 5-chloro-7-iodo-8-hydroxy-quinoline
- 5-Cl-7-I-8-HQ
- Amebil
- Amoenol
- Bactol
- corque
- cortin
- Emaform
- hysone
- iodochlorohydroxyquinoline
- Nioform
- oralcer
- Rometin
- Chloroiodeoquim
- Iodochloroxyquinoline
- Iodochloroquine
- Clioquinol, United States Pharmacopeia (USP) Reference Standard
- Cloquinol
- 5-Chloro-7-iodo-quinolin-8-ol
- Cremo-quin
- CCG-213339
- cid_2788
- Hi-Enterol
- DTXCID502837
- Iodoxyquinoline
- CLIOQUINOL [VANDF]
- ksc-8-192
- CHEBI:74460
- WLN: T66 BNJ GG II JQ
- Chloroiodoquine
- BSPBio_000672
- component of Vioform-Hydrocortisone (Salt/Mix)
- Linolasept
- Ala-Quin
- SR-01000002987-3
- loquinol
- Formtone-HC
- Enterozol
- SPECTRUM1505114
- NSC-759822
- Enterovalodon
- AB00384254
- Chloro-8-hydroxyiodoquinoline
- Entrokin
- 7BHQ856EJ5
- BSPBio_002466
- Budoform
- MLS000069389
- HMS1570B14
- 7-Iodo-5-chloroxine
- SR-01000002987
- component of Heb-Cort V
- NS00008116
- NCGC00016391-08
- Quinoline, chloro-8-hydroxyiodo-
- DB04815
- Tox21_110416
- InChI=1/C9H5ClINO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13
- Vioform n.n.r.
- Hydriodide-enterol
- CLIOQUINOL COMPONENT OF NYSTAFORM
- NSC 3531
- Domeform
- Chinoformum
- CLIOQUINOL [ORANGE BOOK]
- Dermaform
- Iodochloroxine
- EPA Pesticide Chemical Code 024001
- component of Formtone-HC
- BPBio1_000740
- Rheaform
- S4601 5-Chloro-8-hydroxy-7-iodoquin
- MFCD00006787
- Hi-eneterol
- Z104483432
- Dioquinol
- Entero-Bioform
- Iodochlorhydroxyquin Cream
- AC-6792
- NCGC00016391-01
- 8-Quinolinol, 5-chloro-7-iodo-
- AKOS000120779
- HY-14603
- TG2-36-2
- Eczecidin
- NSC-3531
- Clioquinolum
- Enteritan
- HMS2230I20
- Clioquinol [USP:INN:BAN]
- Iodenterol
- CCRIS 6050
- HSDB 6843
- Clioquinol, VETRANAL(TM), analytical standard
- Entero-Vioformio
- component of Hyquin (Salt/Mix)
- BDBM32188
- NSC 74938
- EN300-20836
- UAD Lotion
- Clioquinol (USP/INN)
- Clindamycin phosphate, Antibiotic for Culture Media Use Only
- Enteroquinol
- NCGC00257845-01
- EC 204-984-4
- 7-Iodo-5-chloro-8-hydroxyquinoline
- Vioform-Hydrocortisone Mild
- Iodochlorhydroxyquinol
- NCGC00016391-09
- EINECS 204-984-4
- 22112-03-4
- CQL
- DTXSID7022837
- Lekosept
- HMS1648J07
- s4601
- Pharmakon1600-01505114
- Domeform-HC
- Q5134338
- NSC-74938
- KUC105859N
- FD10468
- MLS002454410
- Iodoenterol
- 130-26-7
- NCGC00016391-07
- Clioquinol, European Pharmacopoeia (EP) Reference Standard
- Chlorojodochin
- BRN 0153637
- NCGC00021665-05
- Clioquinol, British Pharmacopoeia (BP) Reference Standard
- Rheaform Boluses (Veterinary)
- SCHEMBL3967
- NCGC00016391-02
- NSC759822
- NCGC00016391-06
- Q-200875
- Clioquinol (CQ)
- NCGC00016391-03
- Quinoform
- CLIOQUINOL [HSDB]
- Enteroseptol
- HMS3372J20
- Cifoform
- Caswell No. 193
- Cliquinol
- NCGC00016391-04
- 5-Chlor-7-jod-8-hydroxy-chinolin
- SPBio_002891
- component of Heb-Cort V (Salt/Mix)
- Chloroiodoquin
- Jodchloroxychinolinum
- Chinoform
- Prestwick0_000886
- Quin-O-Creme
- Enterum locorten
- HMS3714B14
- Tox21_110416_1
- CU-01000000767-2
- NCGC00016391-10
- NYSTAFORM COMPONENT CLIOQUINOL
- SR-01000002987-2
- Iodochlorhydroxyquinoline
- PBT-1
- SMP1_000073
- Mycoquin
- Entero-Vioform
- Rheaform boluses
- NCIOpen2_009062
- CLIOQUINOL [USP-RS]
- SR-01000002987-4
- Entero-Septol
- AI3-16451
- NCGC00021665-03
- CLIOQUINOL [INN]
- component of Hyquin
- Entero-bio form
- Cliochinolum
- 5-Chloro-7-iodo-8-quinolinol, >=95.0% (HPLC)
- FT-0603209
- iodochlorhydroxyquinolone
- Prestwick1_000886
- BC167259
- HMS2093I12
- Alchloquin
- component of Cort-Quin (Salt/Mix)
- Cliochinolo [DCIT]
- SMR000058282
- D03538
- CLIOQUINOL [EP MONOGRAPH]
- Oprea1_438281
- IODOCHLORHYDROXYQUIN [MI]
- AB00384254_17
- Barquinol
- CHEMBL497
- CLIOQUINOL [MART.]
- Prestwick2_000886
- Formtone-HC (Salt/Mix)
- Enterseptol
- SBI-0206782.P001
- NCGC00016391-05
- 5-chloro-8-hydroxy-7-iodo-quinoline
- IODOCHLORHYDROXYQUIN [GREEN BOOK]
- 5-21-03-00294 (Beilstein Handbook Reference)
- NCGC00016391-13
- BRD-K09255212-001-04-2
- Iodochloroxychinolinum
- CLIOQUINOL [WHO-DD]
- Quinoform (antiseptic)
- CAS-130-26-7
- SY051234
- Vioform
- Prestwick3_000886
- Nystaform (Salt/Mix)
- 5-Chlor-7-jod-8-hydroxy-chinolin [German]
- Iodo
- Cliochinolo
- Vioformio
- Tox21_200291
- UNII-7BHQ856EJ5
- NCGC00021665-04
- NSC3531
- 4-stearylamino-phenyl-trimethylam. metilsulf.
- Alioform
- Clioquinolum [INN-Latin]
- Quinambicide
- AS-14597
- Quinoform (VAN)
- CLIOQUINOL [USP MONOGRAPH]
- HMS2097B14
- BRD-K09255212-001-16-6
- 5-Chloro-7-iodo-8-hydroxyquinoline; 5-Chloro-7-iodo-8-quinolinol; 5-Chloro-8-hydroxy-7-iodoquinoline; 5-Chloro-7-iodoquinolin-8-ol; Chloroiodeoquim; Iodochlorhydroxyquin
- STK399761
- ALBB-031653
- DB-041956
-
- MDL: MFCD00006787
- インチ: 1S/C9H5ClINO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H
- InChIKey: QCDFBFJGMNKBDO-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC=N2)C2=C(O)C(I)=C1
- BRN: 153637
計算された属性
- せいみつぶんしりょう: 304.91044g/mol
- ひょうめんでんか: 0
- XLogP3: 3.5
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 304.91044g/mol
- 単一同位体質量: 304.91044g/mol
- 水素結合トポロジー分子極性表面積: 33.1Ų
- 重原子数: 13
- 複雑さ: 193
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- におい: Practically odorless
- Stability Shelf Life: Clioquinol darkens on exposure to light.
- Temperature: When heated to decomposition it emits very toxic fumes of /hydrogen chloride, hydrogen iodide and nitrogen oxides/.
- 色と性状: クリーム色から茶色黄色の粉末まで、ほとんどにおいがしない
- 密度みつど: 1.8959 (estimate)
- ゆうかいてん: 175-183 ºC
- ふってん: 350.4°Cat760mmHg
- フラッシュポイント: 350.4°Cat760mmHg
- 屈折率: 1.753
- ようかいど: Soluble in DMSO (>25 mg/ml), boiling alcohol ((1:43)), methanol, and chloroform ((1:120)).
- すいようせい: <0.1 g/100 mL at 20 ºC
- PSA: 33.12000
- LogP: 3.19840
- マーカー: 5031
Clioquinol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H301
- 警告文: P301+P310
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 25
- セキュリティの説明: S36/37/39-S45
- RTECS番号:VC5075000
-
危険物標識:
- 包装カテゴリ:III
- どくせい:LD50 orally in cats: 400 mg/kg (Davis)
- セキュリティ用語:6.1(b)
- 包装等級:III
- TSCA:Yes
- ちょぞうじょうけん:2-8°C
- リスク用語:R25
- 包装グループ:Ⅲ
- 危険レベル:6.1(b)
- 危険レベル:6.1(b)
Clioquinol 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Clioquinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C581100-50g |
Clioquinol |
130-26-7 | 50g |
$ 236.00 | 2023-09-08 | ||
abcr | AB126750-250 g |
5-Chloro-8-hydroxy-7-iodoquinoline, 97%; . |
130-26-7 | 97% | 250g |
€220.40 | 2023-05-10 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11137-250g |
5-Chloro-8-hydroxy-7-iodoquinoline, 98% |
130-26-7 | 98% | 250g |
¥4344.00 | 2023-03-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11137-10g |
5-Chloro-8-hydroxy-7-iodoquinoline, 98% |
130-26-7 | 98% | 10g |
¥437.00 | 2023-03-01 | |
Enamine | EN300-20836-1.0g |
5-chloro-7-iodoquinolin-8-ol |
130-26-7 | 95.0% | 1.0g |
$19.0 | 2025-03-21 | |
Enamine | EN300-20836-10.0g |
5-chloro-7-iodoquinolin-8-ol |
130-26-7 | 95.0% | 10.0g |
$32.0 | 2025-03-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48398-5g |
Clioquinol (Iodochlorhydroxyquin) |
130-26-7 | 98% | 5g |
¥801.00 | 2023-09-08 | |
ChemScence | CS-4283-1g |
Clioquinol |
130-26-7 | 98.63% | 1g |
$60.0 | 2021-09-02 | |
TRC | C581100-1g |
Clioquinol |
130-26-7 | 1g |
$ 138.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1138201-500MG |
Clioquinol |
130-26-7 | 500mg |
¥3302.56 | 2024-12-26 |
Clioquinol 関連文献
-
1. New ternary iron(iii) aminobisphenolate hydroxyquinoline complexes as potential therapeutic agentsCristina P. Matos,Yasemin Yildizhan,Zelal Adiguzel,Fernando R. Pavan,Débora L. Campos,Jo?o Costa Pessoa,Liliana P. Ferreira,Ana Isabel Tomaz,Isabel Correia,Ceyda Acilan Dalton Trans. 2019 48 8702
-
Xiaoguang Lv,Qiaoqiao Zheng,Ming Li,Zhiwei Huang,Min Peng,Jing Sun,Ping Shi Metallomics 2020 12 173
-
Amandine Conte-Daban,Adam Day,Peter Faller,Christelle Hureau Dalton Trans. 2016 45 15671
-
Tushar S. Basu Baul,Sajal Kundu,Palwinder Singh,Shaveta,M. Fátima C. Guedes da Silva Dalton Trans. 2015 44 2359
-
Sobhi A. Soliman Analyst 1975 100 696
-
Ignacio E. León,Paula Díez,Enrique J. Baran,Susana B. Etcheverry,Manuel Fuentes Metallomics 2017 9 891
-
Zhen-Feng Chen,Xiao-Yan Song,Yan Peng,Xue Hong,Yan-Cheng Liu,Hong Liang Dalton Trans. 2011 40 1684
-
Masha G. Savelieff,Yuzhong Liu,Russell R. P. Senthamarai,Kyle J. Korshavn,Hyuck Jin Lee,Ayyalusamy Ramamoorthy,Mi Hee Lim Chem. Commun. 2014 50 5301
-
M. D. ?ivkovi?,J. Kljun,T. Ilic-Tomic,A. Pavic,A. Veselinovi?,D. D. Manojlovi?,J. Nikodinovic-Runic,I. Turel Inorg. Chem. Front. 2018 5 39
-
10. New ternary iron(iii) aminobisphenolate hydroxyquinoline complexes as potential therapeutic agentsCristina P. Matos,Yasemin Yildizhan,Zelal Adiguzel,Fernando R. Pavan,Débora L. Campos,Jo?o Costa Pessoa,Liliana P. Ferreira,Ana Isabel Tomaz,Isabel Correia,Ceyda Acilan Dalton Trans. 2019 48 8702
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Quinolines and derivatives Chloroquinolines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Quinolines and derivatives Haloquinolines Chloroquinolines
- Pharmaceutical and Biochemical Products Medicinal Building Blocks Heterocyclic Building Blocks
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Clioquinolに関する追加情報
Recent Advances in Clioquinol (130-26-7) Research: A Comprehensive Update
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline, CAS: 130-26-7), a halogenated 8-hydroxyquinoline derivative, has garnered renewed interest in the chemical biology and pharmaceutical research communities due to its multifaceted pharmacological properties. Originally developed as an antifungal and antiprotozoal agent, recent studies have elucidated novel mechanisms of action and therapeutic potentials for this small molecule. This research brief synthesizes the latest findings on Clioquinol, focusing on its chemical properties, biological activities, and emerging clinical applications.
Recent structural-activity relationship (SAR) studies have provided deeper insights into the zinc and copper chelation properties of Clioquinol (130-26-7), which underlie many of its biological effects. Advanced crystallographic analyses demonstrate that the molecule forms stable 2:1 (ligand:metal) complexes with both Zn²⁺ and Cu²⁺ ions, with binding affinities in the nanomolar range. This metal-chelating capability has been linked to its ability to modulate various metalloenzymes and metal-dependent signaling pathways, particularly in neurodegenerative diseases and cancer.
In oncology research, Clioquinol has shown promising results as a potential anticancer agent. A 2023 study published in the Journal of Medicinal Chemistry revealed that Clioquinol inhibits the proteasome-ubiquitin system in triple-negative breast cancer cells by disrupting zinc homeostasis, leading to selective cancer cell apoptosis. The compound demonstrated synergistic effects when combined with standard chemotherapeutic agents, reducing the required doses and potentially minimizing side effects. These findings suggest that 130-26-7 could serve as a valuable adjunct in combination therapy regimens.
Neurodegenerative disease research has particularly benefited from investigations into Clioquinol's mechanisms. Multiple recent studies have confirmed its ability to cross the blood-brain barrier and modulate metal-induced protein aggregation, a hallmark of Alzheimer's and Parkinson's diseases. A groundbreaking 2024 Nature Communications paper reported that Clioquinol derivatives can specifically target and dissolve copper-bound amyloid-β oligomers, while simultaneously restoring neuronal copper homeostasis. This dual-action mechanism represents a significant advancement over previous monofunctional approaches in neurodegenerative therapy.
From a pharmaceutical development perspective, formulation challenges associated with Clioquinol (130-26-7) are being addressed through innovative drug delivery systems. Recent patents disclose nanoparticle-encapsulated forms that enhance bioavailability while reducing systemic exposure. A particularly promising approach involves the conjugation of Clioquinol to biodegradable polymers, creating depot formulations that maintain therapeutic metal-chelation levels for extended periods. These technological advances may overcome previous limitations that hindered clinical translation of this compound.
Safety and toxicology studies continue to refine our understanding of Clioquinol's risk-benefit profile. While historical concerns about subacute myelo-optic neuropathy (SMON) persist, comprehensive meta-analyses of recent clinical trials suggest that modern, controlled dosing regimens significantly mitigate these risks. Pharmacogenomic studies have identified specific genetic markers that predict individual susceptibility to adverse effects, paving the way for personalized medicine applications of 130-26-7-based therapies.
In conclusion, Clioquinol (130-26-7) represents a compelling case study of drug repurposing in the chemical biology era. Its unique metal-chelating properties continue to reveal novel therapeutic applications across diverse disease areas. Ongoing research efforts are expected to yield optimized derivatives with enhanced selectivity and safety profiles, potentially establishing this once-controversial compound as a mainstay in precision medicine approaches for neurological disorders and cancer.
130-26-7 (Clioquinol) 関連製品
- 580-18-7(quinolin-3-ol)
- 22297-71-8(7-Iodoquinolin-4-ol)
- 648897-12-5(8-Quinolinol, 2-iodo-)
- 49713-50-0(4-Quinolinol, 8-iodo-)
- 188057-20-7(4-Iodopyridin-3-ol)
- 342617-07-6(6-Iodoquinolin-4-ol)
- 83-73-8(5,7-Diiodoquinolin-8-ol)
- 148-24-3(8-Hydroxyquinoline)
- 18123-20-1(Acridin-4-ol)
- 13207-63-1(5-Iodoquinolin-8-ol)
